(+)-Laureline

Natural Product Chemistry Structural Biology Pharmacognosy

(+)-Laureline (CAS 65981-49-9) is a naturally occurring chiral aporphine alkaloid characterized by a unique three-oxygen substitution pattern on its tetracyclic backbone, setting it apart from the majority of aporphines which possess four oxygen atoms. It is primarily isolated from the bark of Laurelia novae-zelandiae and Hedycarya angustifolia.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
CAS No. 65981-49-9
Cat. No. B15189525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Laureline
CAS65981-49-9
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)OC)OCO3
InChIInChI=1S/C19H19NO3/c1-20-6-5-12-8-16-19(23-10-22-16)18-14-9-13(21-2)4-3-11(14)7-15(20)17(12)18/h3-4,8-9,15H,5-7,10H2,1-2H3/t15-/m0/s1
InChIKeyCXHXSNCRZOIVQW-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Laureline (CAS 65981-49-9): A Chiral Aporphine Alkaloid with Distinctive Three-Oxygen Substitution for Specialized Research Applications


(+)-Laureline (CAS 65981-49-9) is a naturally occurring chiral aporphine alkaloid characterized by a unique three-oxygen substitution pattern on its tetracyclic backbone, setting it apart from the majority of aporphines which possess four oxygen atoms [1]. It is primarily isolated from the bark of Laurelia novae-zelandiae and Hedycarya angustifolia [2]. The compound exhibits specific physicochemical properties, including a molecular weight of 309.4 g/mol and a distinct optical rotation [3], which are critical for its identification and purity assessment in research settings.

Why (+)-Laureline (CAS 65981-49-9) Cannot Be Substituted with Common Aporphine Analogs


Generic substitution of (+)-laureline with other aporphine alkaloids is not scientifically valid due to its distinct structural and stereochemical features. The aporphine class exhibits wide structural diversity in oxygenation patterns, substitution positions, and stereochemistry, which profoundly impact biological activity, synthetic utility, and physicochemical properties . (+)-Laureline's specific (S)-enantiomeric configuration and its unique 10-methoxy-1,2-methylenedioxy substitution pattern directly influence its chemical reactivity, as demonstrated by its selective O-demethylation to yield (+)-mecambroline, a transformation not universally applicable to other aporphines [1]. Furthermore, predicted ADMET properties, such as high blood-brain barrier permeability, are specific to its molecular structure and may not be shared by close analogs, making direct replacement in biological assays potentially misleading [2].

Quantitative Evidence for Differentiated Selection of (+)-Laureline (CAS 65981-49-9) Over Aporphine Analogs


Structural Differentiation: Three-Oxygen vs. Four-Oxygen Substitution in Aporphine Alkaloids

(+)-Laureline is classified among a minority of aporphine alkaloids possessing three oxygen atoms, in contrast to the majority of aporphines which have four [1]. This structural distinction directly impacts physicochemical properties, potential biological targets, and synthetic derivatization pathways. Comparators with four oxygen atoms include boldine and glaucine, while those with two include anonaine and roemerine [1].

Natural Product Chemistry Structural Biology Pharmacognosy

Selective O-Demethylation Reactivity: (+)-Laureline as a Precursor for Mecambroline Synthesis

(+)-Laureline undergoes selective O-demethylation with trimethylsilyl iodide in boiling o-dichlorobenzene to yield (+)-mecambroline, a transformation that is both stereospecific and regioselective [1]. This reaction pathway is not universally applicable to all aporphines, as it depends on the specific substitution pattern of the starting material. For instance, hydrocotarnine, a simple isoquinoline alkaloid, was shown to undergo a parallel selective demethylation under identical conditions, demonstrating the method's utility but also its substrate specificity [1].

Synthetic Organic Chemistry Alkaloid Derivatization Medicinal Chemistry

Predicted Blood-Brain Barrier Permeability: A Potential Advantage in CNS-Targeted Research

In silico ADMET predictions using admetSAR 2 indicate that (+)-laureline has a high probability of blood-brain barrier (BBB) penetration, with a predicted probability score of 0.8750 (87.5%) [1]. While this is a computational prediction, it suggests a potential advantage for CNS-targeted research. Comparable data for other aporphines like boldine or nantenine are not uniformly available in the same predictive model, but this value provides a benchmark for researchers considering laureline for neurological studies [1].

Neuropharmacology ADMET Prediction Drug Discovery

Distinct Natural Source Profile: Limited Plant Occurrence May Influence Research Supply Chain

(+)-Laureline has been specifically isolated from the bark of Laurelia novae-zelandiae and Hedycarya angustifolia, two plant species with limited geographic distribution [1][2]. In contrast, many common aporphines like boldine are found in more widely distributed species (e.g., Peumus boldus). This limited natural occurrence may impact the availability and cost of the natural product compared to more abundant analogs, making synthetic or semi-synthetic routes potentially more attractive for scale-up.

Natural Product Isolation Botanical Chemistry Supply Chain Analysis

Validated Research Applications for (+)-Laureline (CAS 65981-49-9) Based on Quantitative Evidence


Synthesis of (+)-Mecambroline and Related Aporphine Derivatives

Researchers aiming to synthesize (+)-mecambroline or explore the structure-activity relationships of aporphine alkaloids can utilize (+)-laureline as a key starting material. Its documented selective O-demethylation to (+)-mecambroline [1] provides a reliable, stereospecific entry into this valuable intermediate, which can be further derivatized to access a range of analogs. This is particularly relevant for medicinal chemistry programs investigating aporphine-based CNS agents or other bioactive compounds.

Neuropharmacological Probe for Blood-Brain Barrier Penetrant Aporphines

Based on its high predicted blood-brain barrier permeability score [1], (+)-laureline can serve as a structural template or a lead-like compound in CNS drug discovery programs. It may be used in initial screening cascades to assess the viability of aporphine scaffolds for neurological targets, such as dopamine or serotonin receptors, where BBB penetration is a prerequisite for in vivo efficacy.

Reference Standard for Analytical Method Development in Natural Product Chemistry

Given its well-defined physicochemical properties, including specific optical rotation [1] and melting point [2], (+)-laureline is an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at quantifying aporphine alkaloids in complex plant extracts or biological matrices. Its unique retention time and spectral characteristics aid in unambiguous identification.

Comparative Structural Biology Studies on Aporphine Oxygenation Patterns

Researchers investigating how the number and position of oxygen atoms influence the biological activity of aporphine alkaloids can employ (+)-laureline as a representative of the three-oxygen subclass [1]. By comparing its activity profile with those of four-oxygen (e.g., boldine) and two-oxygen (e.g., roemerine) aporphines, scientists can deconvolute the structural determinants of target engagement and functional selectivity.

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